![molecular formula C17H9F2N3O3S B2880851 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide CAS No. 851988-38-0](/img/structure/B2880851.png)
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For example, Azam et al. synthesized a series of N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides . The specific synthesis process for “N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide” is not available in the sources I found.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide” are not available in the sources I found.Scientific Research Applications
Succinate Dehydrogenase Inhibitors
Compounds with a similar structure to N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide have been found to be potent inhibitors of Succinate Dehydrogenase (SDH) . SDH is an attractive target for developing green fungicides to manage agricultural pathogens .
Fungicidal Activity
Some synthesized compounds with similar structures have exhibited excellent inhibition against tested fungi . This suggests potential fungicidal applications for N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide.
Plant Growth Promoter
Interestingly, certain compounds have been found to stimulate the growth of wheat seedlings and Arabidopsis thaliana, and increase the biomass of the treated plants . This indicates a potential application in promoting plant growth.
Antioxidant Activity
Thiazole derivatives, which include N’-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide, have been found to have antioxidant properties .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammation-related conditions.
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties , indicating potential applications in the treatment of microbial infections.
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2 , which play a crucial role in inflammation by producing prostaglandins.
Mode of Action
It’s hypothesized that the compound may inhibit the cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation . This inhibition could result in the observed anti-inflammatory effects.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes convert arachidonic acid to prostaglandins . By inhibiting COX enzymes, the compound could potentially disrupt this pathway, reducing prostaglandin production and thereby alleviating inflammation.
Result of Action
The compound’s action at the molecular level results in the inhibition of COX enzymes and a subsequent decrease in prostaglandin production . This can lead to a reduction in inflammation, given the role of prostaglandins in inflammatory responses.
Future Directions
properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2N3O3S/c18-8-5-11(19)14-13(6-8)26-17(20-14)22-21-16(24)10-7-25-12-4-2-1-3-9(12)15(10)23/h1-7H,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRRWQAGGUIPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide |
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